molecular formula C14H13N3O3 B12083436 Phenol, 2,6-dimethyl-4-[(2-nitrophenyl)azo]- CAS No. 1435-76-3

Phenol, 2,6-dimethyl-4-[(2-nitrophenyl)azo]-

Cat. No.: B12083436
CAS No.: 1435-76-3
M. Wt: 271.27 g/mol
InChI Key: ZYQCHLHJVNROJN-UHFFFAOYSA-N
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Description

Phenol, 2,6-dimethyl-4-[(2-nitrophenyl)azo]- is an organic compound with the molecular formula C14H13N3O3. It is a derivative of phenol, characterized by the presence of two methyl groups at positions 2 and 6, and an azo group linking a nitrophenyl group at position 4. This compound is known for its vibrant color and is often used in dye and pigment industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2,6-dimethyl-4-[(2-nitrophenyl)azo]- typically involves the diazotization of 2-nitroaniline followed by coupling with 2,6-dimethylphenol. The reaction conditions include maintaining a low temperature to stabilize the diazonium salt formed during diazotization. The coupling reaction is usually carried out in an alkaline medium to facilitate the formation of the azo bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Phenol, 2,6-dimethyl-4-[(2-nitrophenyl)azo]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Phenol, 2,6-dimethyl-4-[(2-nitrophenyl)azo]- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Phenol, 2,6-dimethyl-4-[(2-nitrophenyl)azo]- involves its interaction with molecular targets through its azo and nitro groups. The azo group can participate in electron transfer reactions, while the nitro group can undergo reduction to form reactive intermediates. These interactions can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenol, 2,6-dimethyl-4-[(2-nitrophenyl)azo]- is unique due to its specific substitution pattern and the presence of both azo and nitro groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the dye and pigment industries .

Biological Activity

Phenol, 2,6-dimethyl-4-[(2-nitrophenyl)azo]- is an organic compound notable for its diverse biological activities, attributed to its unique structural features. This compound is characterized by an azo linkage to a nitrophenyl group, which enhances its reactivity and potential applications in various fields, including pharmaceuticals and dyes.

Structural Characteristics

The molecular formula of Phenol, 2,6-dimethyl-4-[(2-nitrophenyl)azo]- is C15H16N2O2, with a molar mass of approximately 271.27 g/mol. Its structure includes:

  • Phenolic core : Substituted at the 2 and 6 positions with methyl groups.
  • Azo linkage : Connecting to a nitrophenyl group at the 4 position.

These features contribute to its distinctive color properties and biological activity.

Biological Activities

Research indicates that compounds with similar structures exhibit a range of biological activities:

  • Antimicrobial Activity :
    • Studies have shown that azo compounds can possess significant antimicrobial properties. For instance, derivatives with nitro groups have demonstrated effectiveness against various bacteria and fungi. In particular, compounds similar to Phenol, 2,6-dimethyl-4-[(2-nitrophenyl)azo]- have been tested against strains such as Staphylococcus aureus and Candida albicans, reporting minimum inhibitory concentration (MIC) values as low as 8.25 μg/mL .
    CompoundMIC (μg/mL)Target Organism
    Azo Compound A8.25S. aureus
    Azo Compound B8.25C. albicans
  • Antioxidant Activity :
    • The antioxidant potential of related compounds has been evaluated using assays such as DPPH and FRAP. Compounds with hydroxyl groups and nitro substitutions showed substantial radical scavenging activity . The presence of electron-withdrawing groups like nitro enhances the antioxidant capacity by stabilizing free radicals.
  • Antitumor Activity :
    • Some azo compounds have been identified as potential antitumor agents. Research into similar structures has highlighted their ability to inhibit tumor cell proliferation through various mechanisms, including apoptosis induction .

Study on Antifungal Properties

A recent study synthesized several new azo-azomethine derivatives and evaluated their antifungal activity against certified strains of Candida albicans and Cryptococcus neoformans. The results indicated that these derivatives exhibited potent antifungal activity, suggesting that the structural features of azo compounds significantly influence their biological efficacy .

Antioxidant Evaluation

Another investigation focused on the antioxidant properties of phenolic compounds derived from similar structures. The study utilized DPPH radical scavenging assays to determine the effectiveness of these compounds in neutralizing free radicals. Results indicated that the presence of hydroxyl and nitro groups played a crucial role in enhancing antioxidant activity .

Properties

CAS No.

1435-76-3

Molecular Formula

C14H13N3O3

Molecular Weight

271.27 g/mol

IUPAC Name

2,6-dimethyl-4-[(2-nitrophenyl)diazenyl]phenol

InChI

InChI=1S/C14H13N3O3/c1-9-7-11(8-10(2)14(9)18)15-16-12-5-3-4-6-13(12)17(19)20/h3-8,18H,1-2H3

InChI Key

ZYQCHLHJVNROJN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C)N=NC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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